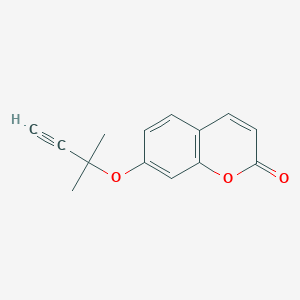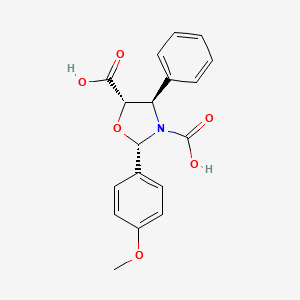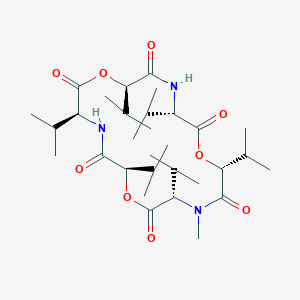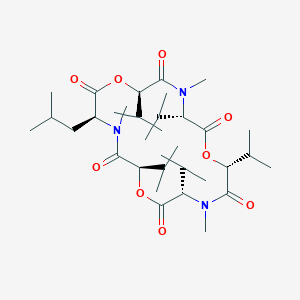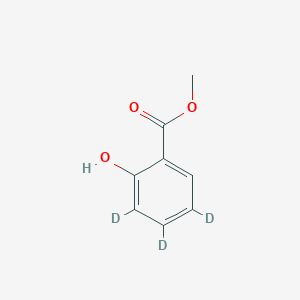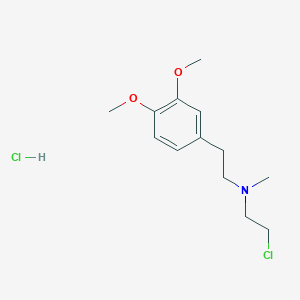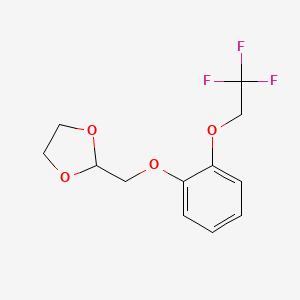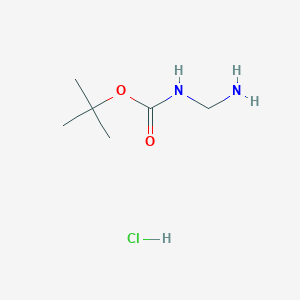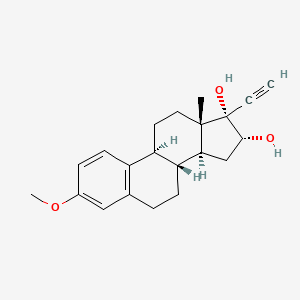
Desethyl Fondenafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethyl Fondenafil, also known as Desmethyl Fondenafil, is a compound with the molecular formula C23H30N6O3 . It is a derivative of Fondenafil .
Molecular Structure Analysis
The molecular structure of Desethyl Fondenafil consists of 23 carbon atoms, 30 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Desethyl Fondenafil has a molecular weight of 438.52 . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Neurobiology Advances from Brain Disease Models
Research in neurobiology, particularly the brain disease model of addiction, highlights the complexity of addiction as a brain disease and its treatment. Advances in understanding the neurobiology of addiction, including the desensitization of reward circuits, strength of conditioned responses, and the role of executive functions, offer insights into the brain's response to various substances. These insights are crucial for developing effective prevention, treatment interventions, and public health policies for substance use disorders (Volkow, Koob, & McLellan, 2016).
Detection of Antibiotic Resistance
The application of Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry for detecting antibiotic resistance mechanisms underscores the importance of analytical methods in identifying resistance determinants and understanding bacterial physiology. This approach could be analogous in studying Desethyl Fondenafil, where analytical techniques might reveal its pharmacokinetic profiles or resistance mechanisms in targeted therapies (Hrabák, Chudáčková, & Walková, 2013).
Novel Phosphodiesterase Type 5 Modulators
The development of novel phosphodiesterase type 5 (PDE5) modulators for treating conditions like erectile dysfunction and pulmonary arterial hypertension involves understanding the selectivity, pharmacokinetics, and clinical efficacy of new agents. This research area might intersect with Desethyl Fondenafil's applications, considering its potential role in modulating PDE5 or related targets. Innovations in this field aim to overcome limitations of first-generation agents, highlighting the importance of selectivity and pharmacokinetic profiles in drug development (Bell & Palmer, 2011).
Eigenschaften
CAS-Nummer |
1027192-92-2 |
|---|---|
Produktname |
Desethyl Fondenafil |
Molekularformel |
C₂₂H₂₈N₆O₃ |
Molekulargewicht |
424.5 |
Synonyme |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-[2-ethoxy-5-(1-piperazinylcarbonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



